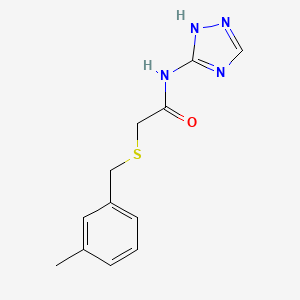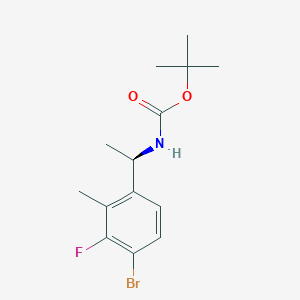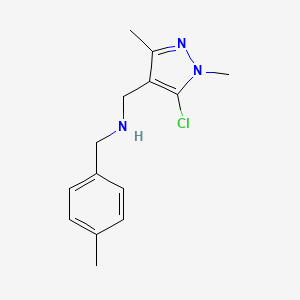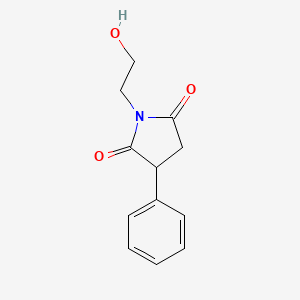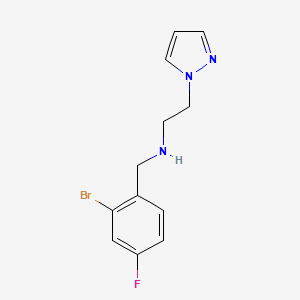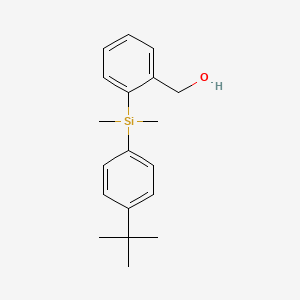
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol is an organic compound that features a phenyl group substituted with a tert-butyl group and a dimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- (4-(tert-Butyl)phenyl)methanol
- (4-(tert-Butyl)phenyl)dimethylsilane
- (2-(tert-Butyl)phenyl)methanol
Uniqueness
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of both a tert-butyl group and a dimethylsilyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C19H26OSi |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[2-[(4-tert-butylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C19H26OSi/c1-19(2,3)16-10-12-17(13-11-16)21(4,5)18-9-7-6-8-15(18)14-20/h6-13,20H,14H2,1-5H3 |
InChI Key |
DYBYITBOKLRQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


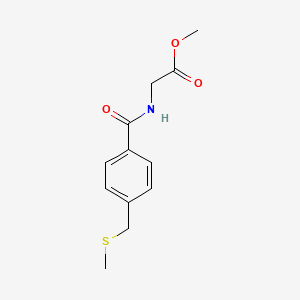


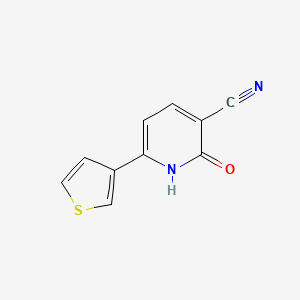
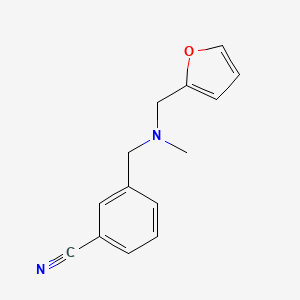
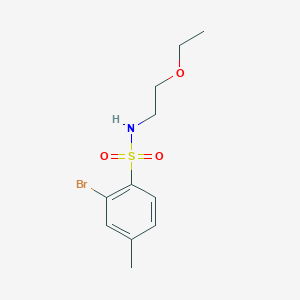
![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)
